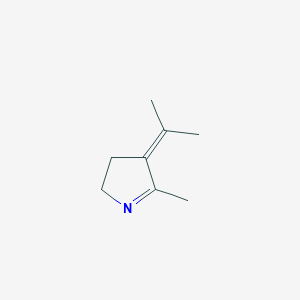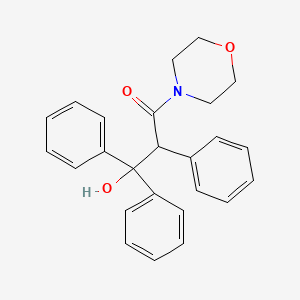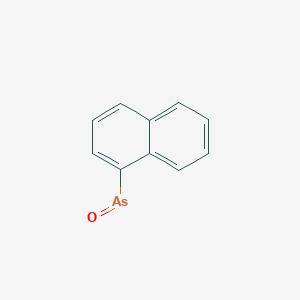
1-Arsorosonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Arsorosonaphthalene is an organoarsenic compound with the molecular formula C10H7AsO It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by an arsorosyl group (AsO) Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Arsorosonaphthalene can be synthesized through several methods, including:
Direct Arsorosylation: This involves the direct introduction of the arsorosyl group into the naphthalene ring. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective substitution of the hydrogen atom.
Stepwise Synthesis: This method involves the initial formation of an intermediate compound, which is then converted to this compound through subsequent reactions. For example, starting with a naphthalene derivative, the intermediate can be treated with an arsenic-containing reagent under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
1-Arsorosonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding arsine derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The arsorosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or organometallic compounds are commonly employed in these reactions.
Major Products Formed:
Oxidation Products: Arsenic oxides and related compounds.
Reduction Products: Arsine derivatives.
Substitution Products: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
1-Arsorosonaphthalene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying the biological effects of arsenic-containing compounds, including their interactions with biomolecules.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the context of anticancer and antimicrobial agents.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Arsorosonaphthalene involves its interaction with molecular targets, such as enzymes and proteins. The arsorosyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied in the context of its potential therapeutic effects.
Comparison with Similar Compounds
1-Arsorosonaphthalene can be compared with other similar compounds, such as:
1-Nitronaphthalene: A naphthalene derivative with a nitro group instead of an arsorosyl group. It has different chemical properties and reactivity.
1-Hydroxynaphthalene: A naphthalene derivative with a hydroxyl group. It is more polar and has different biological activities.
1-Bromonaphthalene: A naphthalene derivative with a bromine atom. It undergoes different substitution reactions compared to this compound.
Uniqueness: this compound’s uniqueness lies in the presence of the arsorosyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
5425-23-0 |
|---|---|
Molecular Formula |
C10H7AsO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-arsorosonaphthalene |
InChI |
InChI=1S/C10H7AsO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
UULOYPQAZZKUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
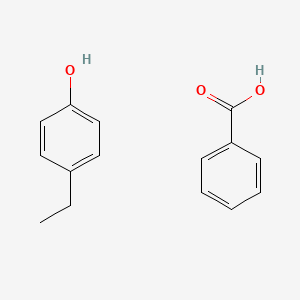
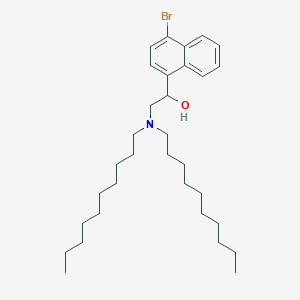
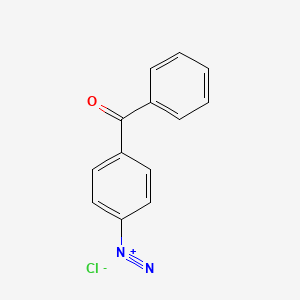

![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)
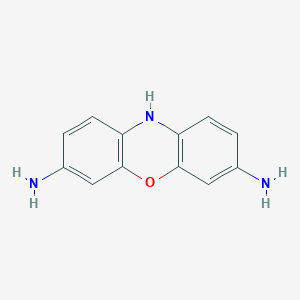
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)

